3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one
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Overview
Description
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group, contributing to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one typically involves several steps, starting from simpler aromatic compounds. One common method involves the condensation of 4-hydroxybenzaldehyde with appropriate diketones under acidic or basic conditions to form the chromenone core. Subsequent hydroxylation and methylation steps are carried out to introduce the hydroxyl and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer activities are being explored for therapeutic applications.
Industry: The compound can be used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Apigenin: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which may confer distinct biological activities compared to other flavonoids. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16O6 |
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Molecular Weight |
316.30 g/mol |
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3 |
InChI Key |
MGHMBAZWBKOORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC |
Origin of Product |
United States |
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